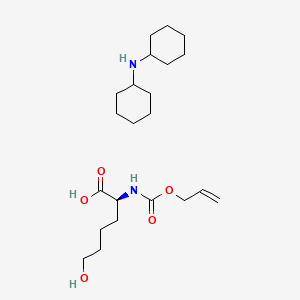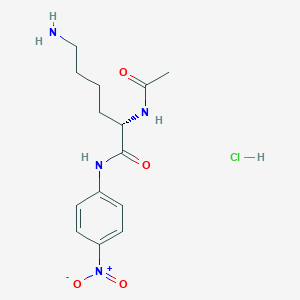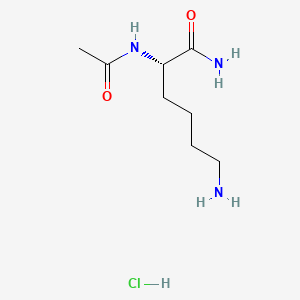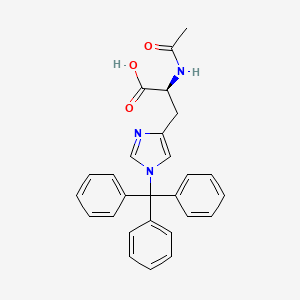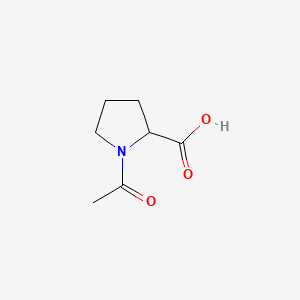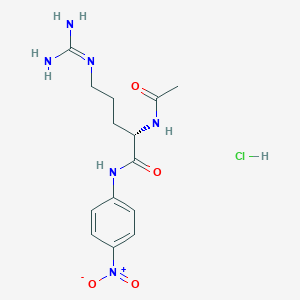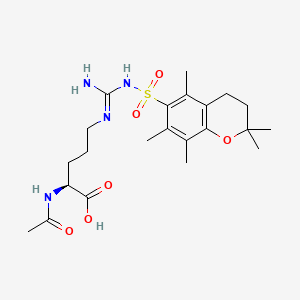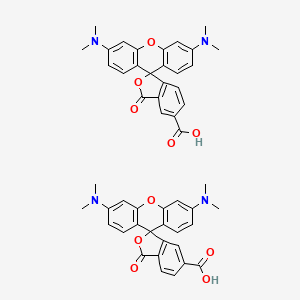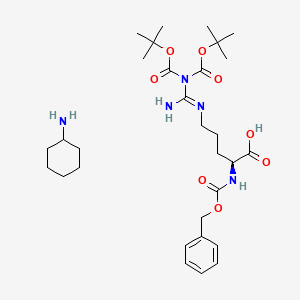
Z-Arg(boc)2-OH cha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Arg(boc)2-OH cha is an amino acid derivative that has been used in a variety of scientific research applications. It is an important tool for chemists and biologists, as it can be used to synthesize peptides, proteins, and other biomolecules. Z-Arg(boc)2-OH cha is also used to study the structure and function of proteins, as well as to study the mechanisms of action of drugs.
Applications De Recherche Scientifique
Biochemistry
In biochemistry, “Z-Arg(boc)2-OH cha” is utilized for peptide synthesis . It serves as a building block in the assembly of peptides, which are chains of amino acids that can function as enzymes, hormones, or structural elements in cells . The protection groups like Boc (tert-butoxycarbonyl) prevent unwanted reactions during the synthesis process, which is crucial for creating specific peptide sequences.
Pharmacology
Pharmacologically, this compound is instrumental in the development of drug design and discovery . It can be used to create peptide-based drugs that mimic natural peptides in the body, potentially leading to new treatments for various diseases . Its role in synthesizing peptides with precise structures makes it valuable for creating therapeutic agents with targeted effects.
Molecular Biology
In molecular biology, “Z-Arg(boc)2-OH cha” is applied in the study of protein interactions and functions . By synthesizing peptides with this compound, researchers can investigate how proteins interact with each other and with other molecules within the cell, which is essential for understanding cellular processes and signaling pathways .
Chemical Engineering
Chemical engineers may use “Z-Arg(boc)2-OH cha” in the field of material science , particularly in the creation of biomaterials. These materials can be used for medical implants, tissue engineering, and as part of biocompatible surfaces, which require precise molecular design to interact appropriately with biological systems .
Medicinal Chemistry
In medicinal chemistry, this compound is crucial for the synthesis of complex molecules that can serve as lead compounds in drug development. It allows for the introduction of the arginine residue into larger molecules, which can be critical for the biological activity of potential drugs .
Organic Synthesis
“Z-Arg(boc)2-OH cha” finds its application in organic synthesis, where it is used to introduce the arginine moiety into organic compounds. This can be particularly useful in the synthesis of molecules that require a high degree of stereochemical control .
Analytical Chemistry
Analytical chemists might employ “Z-Arg(boc)2-OH cha” in chromatography and mass spectrometry as a standard or reagent. It helps in the identification and quantification of peptides and proteins in complex mixtures, which is vital for understanding the composition of biological samples .
Environmental Science
Although not a traditional application, “Z-Arg(boc)2-OH cha” could potentially be used in environmental science to study peptide interactions with environmental contaminants . This could provide insights into the bioaccumulation of pollutants and the development of bioremediation strategies .
Propriétés
IUPAC Name |
(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)28(22(33)36-24(4,5)6)19(25)26-14-10-13-17(18(29)30)27-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H2,25,26)(H,27,31)(H,29,30);6H,1-5,7H2/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGRVFFDXXNSRE-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Arg(boc)2-OH cha | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


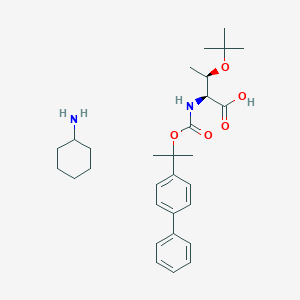
![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)

